molecular formula C12H25N3 B7917272 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine

Cat. No.: B7917272
M. Wt: 211.35 g/mol
InChI Key: RUIVITAIUKRVQM-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine is a tertiary amine featuring a piperidine core substituted with a cyclopropylmethyl group and a 2-aminoethyl side chain. Its molecular formula is C₁₁H₂₃N₃ (MW: 197.32 g/mol) .

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIVITAIUKRVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Ring Formation

The piperidine ring is typically constructed via cyclization reactions or radical-mediated rearrangements . A common approach involves:

  • Cyclization of diamines : Reaction of 1,5-diaminopentane derivatives with carbonyl compounds under acidic conditions forms the piperidine backbone.

  • Radical rearrangements : Aziridinylcarbinyl radicals (e.g., generated from aziridines using tri-n-butyltin hydride and AIBN) undergo 5-exo-trig cyclization to yield piperidines.

Example :

Starting MaterialReagents/ConditionsProductYield
Aziridine derivativeTri-n-butyltin hydride, AIBN, 80°CPiperidine75–89%

Introduction of the Aminoethyl Side Chain

The aminoethyl moiety is introduced via nucleophilic substitution or reductive amination :

  • Alkylation : Piperidine intermediates react with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).

  • Reductive amination : Ketones or aldehydes are condensed with ethylenediamine, followed by reduction using NaBH₃CN or Zn/TMSOTf.

Optimization Data :

MethodReagentsTemperatureYield
Zn-mediatedZn, TMSOTf, EtOAc50°C78%
Si/hυ-mediated(Me₃Si)₃Si–H, TBSOTfRT54%

Zn-mediated conditions suppress reductive amination side products, enhancing selectivity.

Cyclopropane Functionalization

The cyclopropylmethyl group is added via:

  • Cyclopropanation : Diazomethane or diazo compounds react with alkenes in the presence of transition metal catalysts (e.g., Pd).

  • Grignard addition : Cyclopropylmagnesium bromide reacts with piperidine ketones, followed by reduction.

Key Reaction :

Piperidine ketone+CyclopropylMgBrTHF, -78°CAlcohol intermediateNaBH₄Cyclopropylmethyl product[5]\text{Piperidine ketone} + \text{CyclopropylMgBr} \xrightarrow{\text{THF, -78°C}} \text{Alcohol intermediate} \xrightarrow{\text{NaBH₄}} \text{Cyclopropylmethyl product}

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to improve heat transfer and reaction control:

  • Reactor type : Microfluidic channels with immobilized catalysts.

  • Benefits : 20–30% higher yields compared to batch processes.

Catalytic Systems

  • Palladium catalysis : Pd-TMM (trimethylenemethane) complexes enable [3+3] cycloadditions for piperidine formation.

  • Copper additives : CuI (10 mol%) enhances zinc-mediated amination efficiency, particularly for primary alkyl halides.

Case Study :

SubstrateCatalystAdditiveYield
Primary alkyl iodideZn, CuIH₂O81%

Stereochemical Control

Chiral Auxiliaries

Asymmetric synthesis uses chiral ligands (e.g., (R)-BINAP) to enforce stereochemistry at the piperidine C3 position.

Example :

LigandDiastereomeric Excess (de)
(R)-BINAP92%

Dynamic Kinetic Resolution

Racemic mixtures are resolved via enzyme-catalyzed hydrolysis or crystallization with chiral acids.

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents : DMF or NMP improve solubility of intermediates.

  • Esterification stability : Benzyl ester protection minimizes hydrolysis during amide coupling.

Temperature and Time

StepOptimal TemperatureTime
Cyclopropanation-10°C2 h
Reductive amination50°C12 h

Analytical Validation

Post-synthesis characterization employs:

  • NMR : Confirms cyclopropane geometry (δ 0.5–1.0 ppm) and piperidine chair conformation.

  • HR-MS : Molecular ion peak at m/z 211.35 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary and secondary amines in the compound participate in nucleophilic substitutions. These reactions typically involve alkylation or acylation:

Reaction Type Reactants/Conditions Products Key Observations Source
AlkylationAlkyl halides (e.g., CH₃I) in basic mediaTertiary ammonium saltsHigh regioselectivity at the primary amine.
AcylationAcetyl chloride, DCM, triethylamineAcetylated derivativesStable amide formation under mild conditions.

For example, the aminoethyl group reacts with ethyl isocyanatoacetate to form urea derivatives via nucleophilic attack, as demonstrated in reductive amination protocols (e.g., NaBH₄-mediated reductions) .

Reductive Amination

The secondary amine in the piperidine ring undergoes reductive amination with ketones or aldehydes:

Carbonyl Substrate Conditions Yield Diastereoselectivity Source
4-NitrobenzaldehydeNaBH₄, dry ethanol, 0°C → RT93%Not reported
CyclopropanecarbaldehydePd/C, H₂ (1 atm), MeOH85%Moderate (dr 3:1)

This method is critical for introducing aromatic or strained aliphatic groups while preserving the cyclopropane ring .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes ring-opening under oxidative or acidic conditions:

Condition Reagent Product Mechanism Source
Oxidative cleavageOzone, followed by Zn/H₂ODicarbonyl compoundsElectrocyclic ring opening
Acidic hydrolysisHCl (conc.), refluxLinear amine derivativesProtonation-induced destabilization

For instance, ozonolysis cleaves the cyclopropane ring to yield glutaraldehyde derivatives, which are valuable intermediates in further functionalization .

Coordination Chemistry

The amine groups act as ligands for metal ions, forming stable complexes:

Metal Ion Coordination Site Application Source
Pd(II)Piperidine nitrogen and primary amineCatalytic cross-coupling reactions
Fe(III)Cyclopropyl-methyl-amine moietyMagnetic or redox-active materials

These complexes are utilized in catalysis (e.g., Heck reactions) and material science .

Schiff Base Formation

The primary amine reacts with carbonyl compounds to form Schiff bases:

Carbonyl Compound Conditions Product Stability Source
4-NitrobenzaldehydeEthanol, RT, 12 hStable; characterized by NMR
PyruvateMgSO₄, anhydrous DCMHydrolytically sensitive

This reaction is pivotal for synthesizing imine-linked macrocycles or sensors .

Intramolecular Cyclizations

Under basic conditions, the compound undergoes cyclization to form bicyclic structures:

Base Solvent Product Yield Source
K₂CO₃DMF, 80°CBicyclo[3.2.1]amine derivatives78%
DBUToluene, refluxPiperidine-fused aziridines65%

These reactions exploit the proximity of the aminoethyl side chain to the piperidine ring .

Stability Under Thermal and pH Conditions

Condition Observation Degradation Products Source
pH < 3Cyclopropane ring hydrolysisLinear amine + cyclopropanol
100°C, neutral pHNo decompositionStable for >24 h

The compound is stable under neutral thermal conditions but degrades in strongly acidic environments.

Scientific Research Applications

The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine is a significant chemical structure in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and case studies.

Pharmacological Research

The compound has been extensively studied for its potential therapeutic effects, particularly as a neurotransmitter modulator . It has shown promise in the following areas:

  • Cognitive Enhancement : Research indicates that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • Antidepressant Activity : Some studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models, potentially offering new avenues for treatment.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create analogs with varied biological activities.

Drug Development

The compound is being investigated as a lead structure for developing new drugs targeting:

  • Neurological Disorders : Its ability to interact with various receptors makes it a candidate for treating conditions such as anxiety and depression.
  • Pain Management : Preliminary studies suggest that it may have analgesic properties, making it a potential candidate for pain relief medications.

Case Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on cognitive performance in rodent models. The results indicated significant improvements in memory retention and learning capabilities, suggesting that modifications to the piperidine structure could enhance these effects further.

Case Study 2: Antidepressant Effects

Research conducted by Smith et al. (2023) demonstrated that a closely related compound exhibited significant antidepressant activity in mice. The study highlighted the importance of structural modifications in enhancing efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core motifs such as piperidine/piperazine rings, cyclopropane substituents, or aminoethyl side chains. Below is a detailed comparison based on chemical features, biological activity, and synthetic routes.

Structural Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine C₁₁H₂₃N₃ Piperidine, cyclopropylmethyl, aminoethyl Potential enzyme modulation/intermediate
1-(2-Amino-ethyl)-piperazine C₆H₁₅N₃ Piperazine, aminoethyl Activator of β-carbonic anhydrase (KA: 1–3 nM)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyrazole, pyridine, cyclopropyl Synthetic intermediate; no explicit activity
[1-(3-Methylbenzyl)cyclopropyl]amine hydrochloride C₁₁H₁₆ClN Cyclopropyl, benzyl, methyl Supplier-listed intermediate
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine C₁₁H₂₅N₃ Piperidine, isopropyl, aminoethyl Discontinued (CymitQuimica catalog)

Key Differences and Implications

Ring Flexibility vs. Rigidity: The piperidine core in the target compound offers moderate conformational flexibility compared to piperazine derivatives (e.g., 1-(2-amino-ethyl)-piperazine) . Piperazine’s additional nitrogen atom may enhance hydrogen-bonding capacity, explaining its role as a potent β-carbonic anhydrase activator (KA ~1–3 nM).

Side Chain Modifications: The aminoethyl group in the target compound contrasts with isopropyl (e.g., [(S)-1-(2-amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine) or benzyl substituents in analogs. These variations influence lipophilicity (logP) and bioavailability .

The absence of pyridine/pyrazole moieties (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) may limit metal-binding or π-π stacking interactions compared to heteroaromatic derivatives .

Research Findings and Trends

Structure-Activity Relationship (SAR): Cyclopropane enhances stability but may reduce solubility; derivatives with polar groups (e.g., pyridine in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) balance this trade-off . Aminoethyl side chains improve water solubility and interaction with anionic enzyme pockets .

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine, also known as (R)-1-(2-amino-ethyl)-piperidin-3-yl-cyclopropyl-methyl-amine, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H23_{23}N3_3
  • Molar Mass : 197.32 g/mol
  • CAS Number : 1354007-24-1

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, research has shown that certain piperidine compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A specific study highlighted that a similar piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

Cholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that this compound could effectively interact with AChE, potentially improving cognitive functions by increasing acetylcholine levels in the brain .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of piperidine derivatives have shown promising results. Certain derivatives have exhibited significant antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values indicating strong efficacy against various pathogens . Although specific data on this compound's antimicrobial activity is limited, its structural similarities to other active piperidine derivatives suggest potential effectiveness.

Case Study 1: Anticancer Activity

In a comparative study of several piperidine derivatives, the compound was evaluated alongside others for its ability to induce apoptosis in cancer cell lines. Results indicated that it could significantly reduce cell viability in a dose-dependent manner, with a notable IC50 value lower than many traditional chemotherapeutics .

Case Study 2: Cognitive Enhancement

A study focused on the cognitive-enhancing effects of similar compounds found that they could improve memory retention and learning capabilities in animal models. The mechanism was attributed to enhanced cholinergic transmission due to AChE inhibition . While direct studies on this specific compound are still needed, its structural characteristics suggest it may share these beneficial effects.

Summary of Findings

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionEnhances acetylcholine levels
AntimicrobialPotential antibacterial and antifungal activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane intermediates and amine-functionalized piperidine derivatives. Key steps include nucleophilic substitution, reductive amination, and cyclopropanation. To optimize efficiency:

  • Use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity .
  • Employ purification techniques such as column chromatography or membrane-based separation (e.g., nanofiltration) to isolate high-purity products .
  • Monitor reaction progress with inline spectroscopic techniques (e.g., FTIR or HPLC) to identify bottlenecks .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and cyclopropane ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
  • HPLC-PDA : Assesses purity and detects byproducts during synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers under inert gas (e.g., N2) to prevent degradation .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) be applied to optimize the synthesis parameters of this compound?

  • Methodological Answer :

  • Full Factorial Design : Test all combinations of critical factors (e.g., temperature, catalyst type, reaction time) to identify interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. pH) to pinpoint optimal conditions .
  • Taguchi Methods : Reduce experimental runs by focusing on robust parameter sets less sensitive to noise .

Q. What computational strategies are available to predict reaction pathways and intermediate stability during the synthesis of this amine derivative?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and evaluate activation energies .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict plausible intermediates and competing pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Q. How should researchers address contradictions in kinetic data obtained from different catalytic systems during the compound's synthesis?

  • Methodological Answer :

  • Control Experiments : Isolate variables (e.g., catalyst vs. solvent effects) to identify confounding factors .
  • In Situ Spectroscopy : Monitor intermediate formation rates under identical conditions (e.g., via Raman or UV-Vis) .
  • Computational Validation : Compare experimental activation energies with DFT-derived values to resolve discrepancies .

Q. What methodologies are recommended for analyzing the compound's stereochemical outcomes in multi-step syntheses?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration of stereocenters .
  • Crystallographic Analysis : Resolve diastereomer ratios via single-crystal X-ray diffraction .

Q. How can membrane separation technologies improve the purification efficiency of this amine compound compared to traditional methods?

  • Methodological Answer :

  • Nanofiltration Membranes : Selectively separate low-MW byproducts (e.g., <500 Da) without thermal degradation .
  • Solvent-Resistant Membranes : Enable continuous flow purification in non-aqueous systems (e.g., DMF or THF) .
  • Pore Size Optimization : Tailor membrane porosity to retain the target compound while allowing impurities to permeate .

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